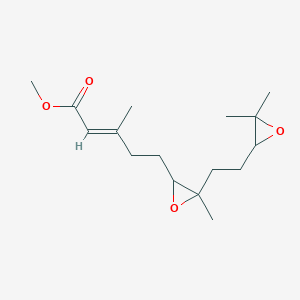
1-烯丙基-3-溴苯
描述
1-Allyl-3-bromobenzene (1-AB) is an organic compound that belongs to the family of allylbenzenes. It is a colorless, volatile liquid with a sweet, pungent odor. It is most commonly used as an intermediate in the production of other organic compounds, such as pharmaceuticals, fragrances, and dyes. 1-AB is also used in the synthesis of various polymers, and in the preparation of aldehydes and ketones. 1-AB is also used as a building block in the synthesis of many heterocyclic compounds.
科学研究应用
沸石上的烷基化反应
1-烯丙基-3-溴苯可以通过在沸石上对溴苯进行烷基化合成。Van der Beken et al. (2005)的研究探讨了在H-USY沸石上使用烯丙醇和烯丙醋酸酯作为烷基化试剂对溴苯和甲苯进行烷基化的过程。这个过程导致了烯丙基溴苯等产物的形成,突显了1-烯丙基-3-溴苯在沸石基反应中的潜力。
交叉偶联化学
对苄基和烯丙基溴化物,包括1-烯丙基-3-溴苯的交叉偶联是一个感兴趣的领域。Crawforth et al. (2004)展示了使用基于钯的预催化剂对烯丙基和苄基溴化物进行有效的Stille交叉偶联的方法。这种方法在合成复杂分子中具有重要意义,其中1-烯丙基-3-溴苯可能是一个关键中间体。
肝毒性研究
在研究肝毒性时,1-烯丙基-3-溴苯已被用作比较试剂。例如,Nostrant et al. (1978)研究了溴苯和烯丙醇诱导的肝细胞损伤后的肝细胞再生,突显了这些化合物对肝再生的不同影响。
反应建模和催化
另一个应用涉及反应建模和催化。Van der Beken et al. (2005)再次研究了在H-USY沸石上使用烯丙醋酸酯对溴苯进行烷基化,提供了有关分子动力学和与形成1-烯丙基-3-溴苯相关的反应机制的见解。
二氟甲基取代化合物的合成
1-烯丙基-3-溴苯可以参与二氟甲基取代化合物的合成。Fujita et al. (2014)描述了一个涉及邻位异取代溴苯的两步合成,其中1-烯丙基-3-溴苯可能是一个潜在的起始物质。
纳米颗粒催化的Heck芳基化反应
Pd(0)纳米颗粒已被用于催化烯丙醇的Heck芳基化反应,其中1-烯丙基-3-溴苯作为反应物。Tarnowicz et al. (2017)展示了这个过程,表明了1-烯丙基-3-溴苯在纳米颗粒催化反应中的潜力。
作用机制
Mode of Action
The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can also undergo nucleophilic substitution reactions . This two-step mechanism is characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
It is also predicted to be a CYP1A2 and CYP2D6 inhibitor . The compound’s lipophilicity (Log Po/w) is 2.59 (iLOGP) and 4.12 (XLOGP3) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C . This helps maintain its stability and ensures its effectiveness in chemical reactions .
安全和危害
1-Allyl-3-bromobenzene should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .
未来方向
The future directions of 1-Allyl-3-bromobenzene research could involve its application in the synthesis of natural products. The Brown Allylation, which is used in its synthesis, can be applied to furnish valuable intermediates and versatile building blocks in the synthesis of complex natural products . This makes it a valuable compound in the field of organic chemistry .
生化分析
Biochemical Properties
It is known that bromobenzenes can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of reactive intermediates, which may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Bromobenzenes are known to produce liver damage when administered in sufficient doses to laboratory animals . This suggests that 1-Allyl-3-bromobenzene could potentially have harmful effects on cells, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that bromobenzenes can undergo reactions that lead to the formation of reactive intermediates . These intermediates can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that the effects of 1-Allyl-3-bromobenzene could potentially change over time, possibly due to the compound’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that high doses of 1-Allyl-3-bromobenzene could potentially have toxic or adverse effects.
Metabolic Pathways
It is known that bromobenzenes can undergo reactions that lead to the formation of reactive intermediates . These intermediates could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that bromobenzenes can produce liver damage when administered in sufficient doses to laboratory animals . This suggests that 1-Allyl-3-bromobenzene could potentially be transported and distributed in a manner that leads to its accumulation in the liver.
Subcellular Localization
Given its potential interactions with various enzymes, proteins, and other biomolecules , it is possible that it could be directed to specific compartments or organelles within the cell.
属性
IUPAC Name |
1-bromo-3-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORZVRJVRZBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496816 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18257-89-1 | |
| Record name | 1-Bromo-3-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Allyl-3-bromobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)











